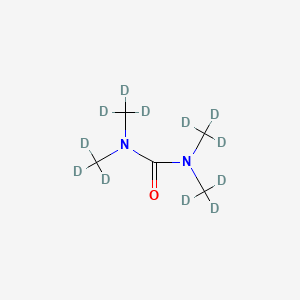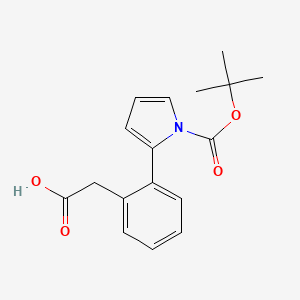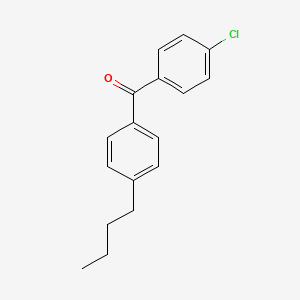
2-(4-Dietoxi fosforilfenil)-1,3-dioxolano
Descripción general
Descripción
2-(4-Diethoxyphosphorylphenyl)-1,3-dioxolane is an organophosphorus compound characterized by the presence of a diethoxyphosphoryl group attached to a phenyl ring, which is further connected to a 1,3-dioxolane moiety
Aplicaciones Científicas De Investigación
2-(4-Diethoxyphosphorylphenyl)-1,3-dioxolane has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
Related compounds such as pyrazolylphosphonates, which can be synthesized using similar compounds, have been found to have significant bioactivity profiles .
Mode of Action
It’s known that related compounds participate in 1,3-dipolar cycloaddition reactions . In the case of (4-diethoxyphosphorylphenyl)diazomethane, a strong electron-acceptor substituent in the ring, the major reaction product is 2-pyrazoline, which is resistant to nitrogen extrusion .
Biochemical Pathways
It’s known that related compounds, such as pyrazolylphosphonates, have multifarious applications and represent the core structure of numerous naturally occurring molecules .
Result of Action
Related compounds, such as pyrazolylphosphonates, have been found to have significant bioactivity profiles .
Action Environment
It’s known that related compounds, such as pyrazolylphosphonates, have been found to have significant bioactivity profiles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Diethoxyphosphorylphenyl)-1,3-dioxolane typically involves the reaction of diethyl phosphite with a suitable phenyl derivative under controlled conditions. One common method involves the use of a palladium-catalyzed α, β-homodiarylation of vinyl esters, which significantly improves the overall yield of the final product . The reaction conditions often include the use of bases such as potassium carbonate (K₂CO₃) in methanol (MeOH) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis protocols, optimizing reaction conditions to enhance yield and purity, and employing continuous flow reactors to ensure consistent production. The use of advanced catalytic systems and automated processes can further streamline the production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Diethoxyphosphorylphenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and electrophiles like bromine (Br₂) for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Comparación Con Compuestos Similares
Similar Compounds
Diethyl Benzylphosphonates: These compounds share a similar diethoxyphosphoryl group but differ in the substitution pattern on the phenyl ring.
Phosphonate-substituted Porphyrins: These compounds contain phosphonate groups attached to a porphyrin ring, exhibiting different photophysical properties and applications.
2,3-Dihydroquinazolinone Derivatives: These nitrogen-containing heterocyclic compounds exhibit a variety of pharmacological properties, including antimicrobial and anticancer activities.
Uniqueness
2-(4-Diethoxyphosphorylphenyl)-1,3-dioxolane is unique due to its specific combination of a diethoxyphosphoryl group and a 1,3-dioxolane moiety, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its broad range of applications in different fields make it a valuable compound for scientific research and industrial use.
Propiedades
IUPAC Name |
2-(4-diethoxyphosphorylphenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O5P/c1-3-17-19(14,18-4-2)12-7-5-11(6-8-12)13-15-9-10-16-13/h5-8,13H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINQUYDQNZUQMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)C2OCCO2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378654 | |
| Record name | Diethyl [4-(1,3-dioxolan-2-yl)phenyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85416-98-4 | |
| Record name | Diethyl [4-(1,3-dioxolan-2-yl)phenyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1608114.png)



![2-[4-(2-Methoxyphenyl)piperazino]ethanethioamide](/img/structure/B1608118.png)




